molecular formula C12H12BrNO B6632987 6-Bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine]-5'-one

6-Bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine]-5'-one

Cat. No. B6632987
M. Wt: 266.13 g/mol
InChI Key: JXTQQNCLNHTUPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine]-5'-one, commonly known as BRD, is a heterocyclic organic compound with a spirocyclic structure. It has gained significant attention in the scientific community due to its potential applications as a drug candidate for various diseases.

Mechanism of Action

The mechanism of action of BRD is not fully understood, but it is believed to act on various cellular pathways. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression and chromatin remodeling. This inhibition leads to changes in the expression of genes involved in cell growth and differentiation, leading to anti-cancer effects. BRD has also been found to modulate the activity of several signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
BRD has been shown to have several biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to a reduction in tumor growth. BRD has also been shown to reduce oxidative stress and inflammation in the brain, leading to neuroprotective effects. Additionally, BRD has been shown to have anti-inflammatory effects in other tissues, such as the liver and lungs.

Advantages and Limitations for Lab Experiments

BRD has several advantages for lab experiments, including its high purity and stability. It is also readily available from commercial sources, making it easy to obtain for further research. However, there are some limitations to its use in lab experiments. BRD has a low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, its mechanism of action is not fully understood, which can make it challenging to design experiments to elucidate its effects.

Future Directions

There are several future directions for research on BRD. One area of interest is its potential use as a drug candidate for cancer therapy. Further studies are needed to determine the optimal dosage and treatment regimen for BRD, as well as its efficacy in combination with other anti-cancer agents. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Future studies should focus on elucidating the mechanism of action of BRD in the brain and its effects on neuronal function. Finally, there is a need for further research on the biochemical and physiological effects of BRD in other tissues, such as the liver and lungs, to determine its potential use in the treatment of other diseases.

Synthesis Methods

The synthesis of BRD involves a multi-step process that includes the formation of an indene derivative, followed by a reaction with pyrrolidine and bromination. The final product is obtained after purification and isolation. The synthesis of BRD has been optimized to obtain high yields and purity, making it a suitable candidate for further research.

Scientific Research Applications

BRD has been extensively studied for its potential use as a drug candidate for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. BRD has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

5-bromospiro[1,2-dihydroindene-3,4'-pyrrolidine]-2'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO/c13-9-2-1-8-3-4-12(10(8)5-9)6-11(15)14-7-12/h1-2,5H,3-4,6-7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXTQQNCLNHTUPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC(=O)NC2)C3=C1C=CC(=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine]-5'-one

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